BenchChemオンラインストアへようこそ!

Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate

Histamine H3-receptor antagonists Ciproxifan Medicinal chemistry

Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (CAS 184030-80-6, molecular formula C27H26N2O2, molecular weight 410.51 g/mol) is a trityl-protected imidazole propanoate ester building block. The compound features a bulky triphenylmethyl (trityl) group at the N-1 position of the imidazole ring, which serves as a regiospecific directing and protecting group in multi-step organic synthesis.

Molecular Formula C27H26N2O2
Molecular Weight 410.517
CAS No. 184030-80-6
Cat. No. B2636267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1-trityl-1H-imidazol-4-yl)propanoate
CAS184030-80-6
Molecular FormulaC27H26N2O2
Molecular Weight410.517
Structural Identifiers
SMILESCCOC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H26N2O2/c1-2-31-26(30)19-18-25-20-29(21-28-25)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,2,18-19H2,1H3
InChIKeyONLALSUKFZIEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (CAS 184030-80-6): A Trityl-Protected Imidazole Building Block for Regioselective Synthesis


Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (CAS 184030-80-6, molecular formula C27H26N2O2, molecular weight 410.51 g/mol) is a trityl-protected imidazole propanoate ester building block [1]. The compound features a bulky triphenylmethyl (trityl) group at the N-1 position of the imidazole ring, which serves as a regiospecific directing and protecting group in multi-step organic synthesis [2]. This structural feature enables selective functionalization at the C-2 position while preventing unwanted side reactions at N-1, making it a strategically differentiated intermediate in medicinal chemistry programs targeting imidazole-containing pharmacophores [2].

Why Unprotected Imidazole Analogs Cannot Substitute for Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate in Multi-Step Synthesis


Generic substitution with unprotected imidazole analogs is not viable because the free N-H of imidazole is nucleophilic and acidic, participating in undesired side reactions including N-alkylation, N-acylation, and metal coordination during subsequent synthetic steps . The trityl group in Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate provides steric shielding that enforces regiospecificity, directing reactions exclusively to the desired positions (e.g., C-2 lithiation/functionalization) rather than the N-1 position [1]. Attempting to use the unprotected analog ethyl 3-(1H-imidazol-4-yl)propanoate in place of the trityl-protected compound would result in complex product mixtures, reduced yields, and the need for additional purification steps, ultimately compromising synthetic efficiency and reproducibility in routes validated with the protected intermediate.

Quantitative Differentiation Evidence: Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate vs. Closest Analogs


Synthetic Role Differentiation: Essential Intermediate vs. Terminal Product in Ciproxifan Synthesis

Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate serves as intermediate (IV) in the validated synthetic route to ciproxifan, a potent histamine H3-receptor antagonist [1]. In this sequence, the compound undergoes LiAlH4 reduction to yield 3-(4-imidazolyl)propanol (V), which is then condensed with a phenol derivative via Mitsunobu reaction, followed by acidic trityl deprotection to yield the final pharmacologically active imidazole [1]. In contrast, the unprotected analog ethyl 3-(1H-imidazol-4-yl)propanoate cannot proceed through this sequence because the free N-H would interfere with the LiAlH4 reduction step and the subsequent Mitsunobu condensation, resulting in N-alkylation side products rather than the desired O-alkylated ether [1].

Histamine H3-receptor antagonists Ciproxifan Medicinal chemistry Imidazole synthesis

Molecular Property Comparison: Physical Form and Purity Specifications

According to vendor technical datasheets, Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate is supplied as a yellow to brown solid with a minimum purity specification of 95% . The compound has a molecular weight of 410.52 g/mol and molecular formula C27H26N2O2 . The unprotected analog ethyl 3-(1H-imidazol-4-yl)propanoate has a molecular weight of 168.2 g/mol and molecular formula C8H12N2O2, representing a 242.3 g/mol difference attributable to the trityl protecting group [1].

Building blocks Quality control Analytical chemistry Procurement specifications

Regioselective Protection Advantage: Trityl vs. Alternative N-Protecting Groups

The trityl group in Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate enables regiospecific synthesis of 2,3-disubstituted bioimidazoles via C-2 lithiation followed by electrophilic trapping [1]. This methodology exploits the steric bulk of the trityl group to shield the N-1 position while allowing directed lithiation at C-2 [1]. Alternative N-protecting groups such as BOC (tert-butoxycarbonyl) provide less steric shielding and different deprotection conditions (acidic for BOC and trityl, but with distinct lability profiles) . The trityl group's unique steric profile makes it the protecting group of choice for applications requiring maximum steric hindrance at N-1 to enforce C-2 selectivity [1].

Protecting group strategy Regioselective synthesis Imidazole functionalization C-2 lithiation

Documented Synthetic Provenance: Literature-Validated vs. Unvalidated Intermediates

Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate has documented synthetic provenance in peer-reviewed medicinal chemistry literature as intermediate (IV) in the synthesis of ciproxifan (a histamine H3-receptor antagonist) [1] and is referenced in multiple patent families including EP 0760811, FR 2732017, JP 1998501001, and WO 9629315 [2]. In contrast, many commercial imidazole building blocks lack explicit literature validation for specific synthetic applications. Additionally, the related trityl-protected intermediate (1-trityl-1H-imidazol-4-yl)methanol is documented in the synthesis of farnesyl-protein transferase inhibitors, with patent references including EP 0820445, US 5856326, and WO 9630343 [3].

Synthetic methodology Reproducibility Literature precedence Medicinal chemistry

Functional Group Compatibility: Ethyl Ester vs. Carboxylic Acid Analogs

Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate contains an ethyl ester functional group that is compatible with LiAlH4 reduction to yield the corresponding propanol derivative [1]. In the ciproxifan synthetic route, the ethyl ester is reduced to 3-(4-imidazolyl)propanol (V) using LiAlH4 in THF [1]. The carboxylic acid analog 3-(1-trityl-1H-imidazol-4-yl)propanoic acid (CAS 160446-35-5) would react differently with LiAlH4, requiring different stoichiometry and potentially generating different workup requirements due to the acidic proton [2]. The ester form is specifically required for the validated synthetic sequence leading to ciproxifan [1].

Ester vs. acid LiAlH4 reduction Functional group compatibility Synthetic strategy

Procurement-Relevant Application Scenarios for Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (CAS 184030-80-6)


Synthesis of Ciproxifan and Structurally Related Histamine H3-Receptor Antagonists

This compound is the validated intermediate (IV) for synthesizing ciproxifan, a potent histamine H3-receptor antagonist [1]. The synthetic sequence involves LiAlH4 reduction of the ethyl ester to the corresponding propanol, Mitsunobu condensation with a phenol derivative, and acidic trityl deprotection to yield the target pharmacophore [1]. Procurement of this specific protected intermediate enables execution of the peer-reviewed, reproducible route documented in Journal of Medicinal Chemistry (2000, 43, 3987) and multiple patent families (EP 0760811, FR 2732017, WO 9629315) [1].

Regiospecific Synthesis of 2,3-Disubstituted Bioimidazoles via C-2 Lithiation

The trityl protecting group provides steric shielding that enables directed C-2 lithiation of the imidazole ring, allowing regiospecific introduction of electrophiles at the C-2 position [2]. This methodology is documented for the synthesis of 2,3-disubstituted bioimidazoles with potential biological activity [2]. Alternative N-protecting groups (e.g., BOC, SEM) provide different steric and electronic profiles; the trityl group is specifically advantageous when maximum steric hindrance at N-1 is required to enforce regioselectivity [2].

Medicinal Chemistry Programs Targeting Imidazole-Containing Pharmacophores

As a trityl-protected imidazole building block with a propanoate side chain, this compound serves as a versatile starting point for medicinal chemistry analog generation [1]. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the alcohol for ether formation, or maintained as the ester for further manipulations [1]. The trityl group remains intact through these transformations and is removed under mild acidic conditions (HCl in hot THF) at the appropriate synthetic stage [1]. This orthogonal protection strategy is valuable in multi-step syntheses of imidazole-containing drug candidates.

Farnesyltransferase Inhibitor Development Programs

Related trityl-protected imidazole intermediates, including (1-trityl-1H-imidazol-4-yl)methanol, are documented in the synthesis of farnesyl-protein transferase inhibitors, as evidenced by patent literature from Merck & Co. (EP 0820445, US 5856326, WO 9630343) [3]. Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate represents a homologated analog with an extended propanoate side chain, providing an alternative scaffold for structure-activity relationship (SAR) studies in farnesyltransferase inhibitor programs [3].

Quote Request

Request a Quote for Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.